N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring and an oxadiazole moiety, which contribute to its unique properties and biological activities. The compound is classified as a pharmaceutical intermediate and is studied for its potential therapeutic applications.
This compound falls under the category of nitrogen-containing heterocycles due to the presence of both piperidine and oxadiazole rings. It is primarily used in medicinal chemistry for drug development and research applications.
The synthesis of N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride can be achieved through several synthetic routes, typically involving multi-step reactions.
Key Steps Include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride features:
The structural representation can be described using SMILES notation: CN(C)CC(O1)=NN=C1C2CCNCC2
.
The compound has a predicted boiling point of approximately 329 °C and a density of about 1.092 g/cm³ . The pKa value is estimated to be around 9.59, indicating its basic nature.
N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility properties.
N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride exhibits its effects through interactions with specific biological targets such as enzymes or receptors.
The mechanism involves:
This interaction may lead to various pharmacological effects, including anti-inflammatory or analgesic properties.
The compound is typically characterized by:
Key chemical properties include:
N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride has several scientific applications:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9